Rosaramicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

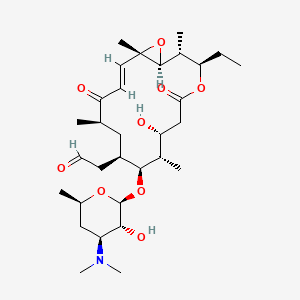

Rosaramicin is a macrolide antibiotic characterized by its unique 16-membered lactone ring structure. It was first isolated from the fermentation products of the actinomycete Micromonospora rosaria. The compound exhibits structural similarities to other macrolides, particularly erythromycin, but possesses distinct chemical properties that contribute to its biological activity. Rosaramicin is primarily known for its antibacterial effects, particularly against Gram-positive bacteria.

Rosaramicin demonstrates significant antibacterial activity, particularly against strains resistant to other antibiotics. Its mechanism of action is similar to that of erythromycin; it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Studies have shown that rosaramicin has a higher intrinsic potency than erythromycin against certain pathogens, making it a valuable alternative in treating infections caused by resistant bacteria .

The synthesis of rosaramicin can be categorized into two main approaches: natural extraction and total synthesis.

- Natural Extraction: This method involves isolating rosaramicin from cultured Micromonospora strains through fermentation processes.

- Total Synthesis: Researchers have developed synthetic routes that allow for the construction of rosaramicin starting from simpler organic compounds. The total synthesis often involves multiple steps, including the formation of key intermediates through aldol reactions and subsequent cyclization .

Rosaramicin is primarily used in clinical settings as an antibiotic for treating various bacterial infections. Its effectiveness against resistant strains makes it particularly relevant in modern medicine. Additionally, research continues into potential applications in veterinary medicine and agriculture as an antimicrobial agent.

Studies on rosaramicin have focused on its pharmacokinetics and interactions with other drugs. For instance, research has indicated that rosaramicin may exhibit hepatotoxic reactions similar to those seen with other macrolide antibiotics. Understanding these interactions is crucial for assessing the safety profile of rosaramicin in clinical use .

Several compounds share structural and functional similarities with rosaramicin:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Erythromycin | Macrolide | 14-membered lactone; widely used antibiotic |

| Azithromycin | Macrolide | 15-membered lactone; extended spectrum |

| Clarithromycin | Macrolide | 14-membered lactone; improved stability |

| Spiramycin | Macrolide | 16-membered lactone; effective against protozoa |

Uniqueness of Rosaramicin

Rosaramicin's unique 16-membered structure allows it to interact differently with bacterial ribosomes compared to its 14- and 15-membered counterparts like erythromycin and azithromycin. This structural distinction contributes to its unique pharmacological profile and potential effectiveness against resistant bacterial strains.

Producer Organism Micromonospora rosaria

Taxonomy and Characteristics

Micromonospora rosaria represents a taxonomically distinct member within the actinobacterial order Micromonosporales [1] [2]. The organism belongs to the phylum Actinomycetota (formerly Actinobacteria), order Micromonosporales, and family Micromonosporaceae [1] [2]. The species was formally designated as Micromonospora rosaria (ex Wagman et al. 1972) Horan and Brodsky 1986, with the type strain being ATCC 29337 (equivalent to DSM 803 and NRRL 3718) [1] [3].

The taxonomic designation derives from the Latin adjective "rosaria," meaning "of roses," which refers to the characteristic wine red diffusible pigment produced by this strain [1] [3]. Phylogenetic analysis based on 16S ribosomal ribonucleic acid gene sequences confirms the organism's position within the Micromonospora genus, with the 16S ribosomal ribonucleic acid gene sequence deposited as X92631 [1].

Micromonospora rosaria exhibits typical characteristics of the Micromonospora genus, including the formation of well-developed, branched substrate mycelium with a diameter ranging from 0.2 to 0.6 micrometers [4]. The organism produces nonmotile spores that are borne singly, either sessile or terminally on short sporophores [4] [3]. The spores are spherical to oval in shape, measuring 0.7 to 1.5 micrometers, and display characteristic blunt spiny projections on their surface [4] [3]. Aerial mycelium is typically absent or limited to short, sterile aerial hyphae that appear as a grayish white bloom [3] [4].

The organism is Gram-positive, mesophilic, and non-acid-fast [4] [3]. It exhibits aerobic to microaerophilic growth characteristics and demonstrates sensitivity to pH values below 5.0 [4]. The vegetative mycelial pigments range from orangish brown to purplish black, with the distinctive wine red diffusible pigment being a diagnostic feature [3].

Growth Requirements

Micromonospora rosaria demonstrates specific nutritional and environmental requirements for optimal growth and rosaramicin production [5] [6]. The organism exhibits mesophilic growth characteristics, with temperature tolerance ranging from 20 to 37 degrees Celsius [7] [4]. The optimal growth temperature has been established at 28 to 29 degrees Celsius, which also represents the favorable temperature for rosaramicin biosynthesis [5] [6].

The pH tolerance of Micromonospora rosaria spans from 6.0 to 8.0, with optimal growth occurring at pH 7.3 to 8.0 [7] [8]. The organism demonstrates sensitivity to acidic conditions below pH 5.0, which significantly inhibits growth [4] [8]. Oxygen requirements indicate aerobic to microaerophilic metabolism, with the organism requiring approximately 40 millimoles of oxygen per liter per hour per atmosphere for optimal rosaramicin production [5] [6].

Carbon source utilization studies have identified soluble starch as the optimal carbon source for both growth and antibiotic production [5] [6]. The organism can utilize various carbohydrates including D-arabinose, L-arabinose, fructose, methyl-alpha-D-glucopyranoside, methyl-beta-D-glucopyranoside, D-glucose, lactose, maltose, D-mannose, D-mannitol, L-rhamnose, D-ribose, sucrose, D-trehalose, and D-xylose [3]. For nitrogen metabolism, L-asparagine has been demonstrated to be the optimal nitrogen source, supporting both biomass accumulation and rosaramicin biosynthesis [5] [6].

Mineral requirements include essential trace elements that stimulate rosaramicin production [5] [6]. Magnesium and zinc ions exhibit particularly stimulative effects on antibiotic biosynthesis [5] [6]. The optimized synthetic medium contains soluble starch (4%), L-asparagine (0.15%), potassium hydrogen phosphate (0.075%), calcium carbonate (0.6%), magnesium sulfate heptahydrate (0.05%), and trace concentrations of iron, copper, zinc, and manganese salts [5] [6].

Salt tolerance studies indicate that most strains can grow in the presence of 1% sodium chloride, with some strains tolerating up to 3% sodium chloride [7]. The organism does not grow under anaerobic conditions, confirming its obligate aerobic nature [7] [4].

Strain Variations and Improvements

Several strain variations of Micromonospora rosaria have been developed and characterized for enhanced rosaramicin production and derivative biosynthesis [9] [10] [11]. The original wild-type strain NRRL 3718 (ATCC 29337) serves as the parent strain for most genetic and metabolic engineering efforts [3] [5].

Mutant strain generation has been accomplished through chemical mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine treatment [12]. Notable mutant strains include T6071, which was obtained through mutagenesis and produces a mixture of two 16-membered lactones: 20-deoxorosaranolide and 20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide [12]. This mutant strain has provided valuable insights into the biosynthetic pathway intermediates.

Engineered strains have been developed through targeted genetic modifications [11] [10] [13]. Strain TPMA0001 was created by introducing D-mycinose biosynthetic genes from Micromonospora griseorubida A11725 into Micromonospora rosaria IFO13697 [13] [14]. This strain produces mycinosyl rosamicin derivatives, including compounds designated IZI, IZII, and IZIII [13] [15].

Gene disruption mutants have been generated for functional analysis of biosynthetic enzymes [16] [10]. Strains TPMA0054 and TPMA0069 represent rosC and rosD disruption mutants, respectively, that have been used to elucidate the functions of cytochrome P450 enzymes in the rosamicin biosynthetic pathway [10] [11]. These mutants accumulate specific intermediates that provide evidence for the dual pathway model of rosaramicin biosynthesis [16] [17].

Complementation studies using these disruption mutants have confirmed the essential roles of both RosC and RosD enzymes [16] [17]. The development of Escherichia coli expression systems (strains TPMB0002 and TPMB0003) expressing RosC and RosD, respectively, has enabled detailed biochemical characterization of these enzymes [16] [17].

Marine-derived strains have also been isolated and characterized [9] [18]. Strain SCSIO N160, isolated from South China Sea sediment, has been identified as Micromonospora rosaria based on 16S ribosomal ribonucleic acid gene sequence analysis [9] [18]. This strain demonstrates the ability to produce multiple secondary metabolites including rosaramicin, fluostatins, and other bioactive compounds [9] [18].

Biosynthetic Gene Cluster Organization

Key Biosynthetic Genes

The rosaramicin biosynthetic gene cluster in Micromonospora rosaria represents a complex arrangement of genes encoding the enzymatic machinery required for macrolide antibiotic production [16] [19] [20]. The gene cluster organization has been elucidated through molecular cloning and sequencing studies, revealing the presence of multiple open reading frames essential for rosaramicin biosynthesis [16] [19].

The core biosynthetic genes include rosC and rosD, which encode cytochrome P450 enzymes responsible for post-polyketide synthase modifications [16] [21] [20]. These genes were identified through polymerase chain reaction amplification using degenerate primers designed from conserved regions of cytochrome P450 enzymes implicated in the formylation of 16-membered macrolides [16] [19]. The rosC gene encodes a cytochrome P450 enzyme that catalyzes the three-step oxidation reaction at the C-20 position, involving hydroxylation, formylation, and carboxylation [22] [23]. The rosD gene encodes a cytochrome P450 enzyme responsible for epoxidation at the C-12/13 position of the macrolactone ring [16] [21].

A 9,036-base pair DNA fragment contained within cosmid pRS85 harbors six complete protein-coding regions (orf1 to orf4, rosC, and rosD) and one partial protein-coding region (rosAI) [16] [19] [20]. The rosAI gene represents a partial polyketide synthase component, indicating the presence of additional polyketide synthase machinery within the broader gene cluster [16] [20].

Open reading frames orf1 through orf4 encode additional proteins involved in the biosynthetic process [16] [19]. While their specific functions have not been fully characterized, these genes likely contribute to precursor synthesis, regulatory functions, or additional tailoring reactions required for complete rosaramicin biosynthesis [16] [19].

The polyketide synthase genes responsible for assembling the macrolactone core structure are organized in a modular fashion typical of type I polyketide synthases [24] [25]. These genes encode the enzyme domains necessary for iterative chain elongation and modification during polyketide assembly [24] [26]. The polyketide synthase machinery includes domains for ketosynthase, acyltransferase, acyl carrier protein, ketoreductase, dehydratase, and enoylreductase activities [26] [27].

Glycosyltransferase genes are present within the cluster to facilitate the attachment of the desosamine sugar moiety to the macrolactone core [13] [14]. These genes encode enzymes responsible for both sugar biosynthesis and glycosylation reactions [13] [14]. The desosamine biosynthetic pathway includes genes for nucleotide sugar formation and subsequent transfer to the appropriate hydroxyl group on the macrolactone [13] [14].

Regulatory Elements

The rosaramicin biosynthetic gene cluster contains several regulatory elements that control the expression of biosynthetic genes and coordinate antibiotic production with cellular metabolism [19] [13]. These regulatory components ensure appropriate timing and levels of enzyme expression during the biosynthetic process [19] [13].

Promoter regions have been identified upstream of key biosynthetic genes, providing control over transcriptional initiation [13] [14]. The apramycin resistance gene aac(3)IV promoter has been utilized in engineered constructs to drive expression of introduced biosynthetic genes [13] [14]. This promoter has demonstrated effectiveness in supporting the expression of heterologous genes within Micromonospora rosaria [13] [14].

Integration sites for genetic engineering have been characterized, including the bacteriophage PhiC31 attB site identified on the Micromonospora rosaria chromosome [14] [13]. This integration site is located within an open reading frame encoding a pirin homolog protein [14]. The PhiC31 attachment/integration system has proven useful for stable integration of foreign DNA into the Micromonospora rosaria genome [14] [13].

Transcriptional organization studies have revealed the clustering of functionally related genes, suggesting coordinate regulation of biosynthetic enzymes [19] [28]. The arrangement of genes within the cluster indicates potential operon structures that may be subject to common regulatory control [19] [28].

Response to environmental conditions appears to influence gene expression, as evidenced by the effects of medium composition and culture conditions on rosaramicin production [5] [6]. Temperature, pH, and nutrient availability all impact the levels of antibiotic biosynthesis, suggesting environmental sensing and regulatory mechanisms [5] [6].

The presence of potential regulatory proteins encoded within or adjacent to the biosynthetic gene cluster suggests the existence of pathway-specific regulation [19] [16]. These regulatory elements may respond to cellular signals, substrate availability, or metabolic status to modulate antibiotic production [19] [16].

Polyketide Synthase Machinery

Assembly of the Macrolactone Core

The assembly of the rosaramicin macrolactone core proceeds through a modular type I polyketide synthase system that orchestrates the stepwise construction of the 16-membered lactone ring [24] [25] [26]. The polyketide synthase machinery operates as an assembly line in which each module catalyzes the incorporation and modification of specific extender units to build the growing polyketide chain [26] [27].

The rosaramicin polyketide synthase consists of multiple modules, each containing the essential catalytic domains required for chain elongation [24] [26]. Each module typically comprises a ketosynthase domain, an acyltransferase domain, and an acyl carrier protein domain as the minimal set for chain extension [26] [27]. The ketosynthase domain receives the growing polyketide chain from the previous module and catalyzes the decarboxylative condensation reaction with the incoming extender unit [26] [29].

The acyltransferase domains within each module exhibit specificity for particular extender units, primarily selecting between acetyl-coenzyme A, propionyl-coenzyme A, and methylmalonyl-coenzyme A [30] [26]. Isotopic incorporation studies using carbon-13 labeled precursors have demonstrated that the rosaramicin macrolactone is biosynthesized from one butyrate unit, two acetate units, and five propionate units [30]. This incorporation pattern reflects the substrate specificity of the individual acyltransferase domains within the polyketide synthase modules [30] [26].

The acyl carrier protein domains serve as the attachment points for the growing polyketide chain and are post-translationally modified with phosphopantetheinyl cofactors [26] [27]. These swinging arm prosthetic groups facilitate the transfer of intermediates between catalytic domains and modules [26] [27]. The phosphopantetheinyl transferase enzymes required for acyl carrier protein modification are either encoded within the gene cluster or provided by cellular housekeeping functions [26] [27].

Optional processing domains within individual modules modify the beta-keto group generated by each condensation reaction [26] [27]. Ketoreductase domains catalyze the stereospecific reduction of beta-keto groups to beta-hydroxyl groups [26] [27]. Dehydratase domains eliminate water from beta-hydroxyl groups to generate alpha,beta-unsaturated systems [26] [27]. Enoylreductase domains further reduce the double bonds to yield saturated carbon chains [26] [27].

The modular organization of the rosaramicin polyketide synthase follows the colinearity principle, where the order of modules corresponds to the sequence of reactions in the biosynthetic pathway [24] [26]. This arrangement enables the systematic assembly of the complex polyketide structure through the coordinated action of multiple enzyme modules [24] [26].

Termination of polyketide assembly occurs through the action of a thioesterase domain, which catalyzes the cyclization of the linear polyketide intermediate to form the 16-membered macrolactone ring [26] [27]. The thioesterase domain recognizes the full-length polyketide chain and facilitates intramolecular cyclization through nucleophilic attack of a hydroxyl group on the thioester linkage [26] [27].

Incorporation of Precursor Units

The incorporation of precursor units into the rosaramicin structure follows specific patterns that reflect the substrate specificity and stereocontrol mechanisms of the polyketide synthase machinery [30] [12]. Detailed isotopic labeling studies have elucidated the origins of individual carbon atoms within the rosaramicin molecule [30].

Acetate incorporation occurs through acetyl-coenzyme A and malonyl-coenzyme A derivatives [30] [12]. Carbon-13 labeled acetate feeding experiments have demonstrated significant enrichment of carbons 1 and 9 in the rosaramicin structure, indicating their derivation from acetate precursors [30]. Additional carbon atoms show moderate enrichment, reflecting the complex metabolic interconversions that occur during precursor metabolism [30].

Propionate incorporation proceeds through propionyl-coenzyme A and methylmalonyl-coenzyme A extender units [30] [12]. The incorporation of five propionate units into the rosaramicin macrolactone accounts for the methyl branches observed at specific positions in the final structure [30]. The stereochemistry of these methyl branches is determined by the stereospecificity of the individual ketoreductase domains within the polyketide synthase modules [26] [27].

Butyrate incorporation provides the starter unit for polyketide assembly [30] [12]. The single butyrate unit becomes incorporated into the growing polyketide chain and contributes to the overall carbon skeleton of the macrolactone ring [30]. The selection of butyrate as the starter unit is mediated by the substrate specificity of the loading module within the polyketide synthase system [26] [27].

The timing and sequence of precursor incorporation follow the modular organization of the polyketide synthase [26] [27]. Each module sequentially adds its designated extender unit to the growing chain, with the acyltransferase domain determining the specific precursor selected at each step [26] [27]. This sequential assembly ensures the precise positioning of functional groups and stereocenters within the final polyketide structure [26] [27].

Precursor availability can influence the efficiency of incorporation and the overall yield of rosaramicin production [5] [6]. Studies on medium optimization have identified specific carbon sources that enhance precursor supply and support increased antibiotic biosynthesis [5] [6]. The balance between primary metabolism and secondary metabolite production affects the flux of precursors into the rosaramicin biosynthetic pathway [5] [6].

Post-PKS Modifications

Cytochrome P450 Enzyme RosC

3.4.1.1. Role in Oxidation at C-20 Position

The cytochrome P450 enzyme RosC plays a critical role in the post-polyketide synthase modification of rosaramicin by catalyzing a complex multistep oxidation reaction at the C-20 position of the macrolactone ring [22] [23] [16]. This enzyme has been demonstrated to perform a sequential three-step oxidation process that transforms the C-20 methyl group into a formyl group and can further oxidize it to a carboxyl group [22] [23].

The initial step catalyzed by RosC involves the hydroxylation of the C-20 methyl group to generate a hydroxyl intermediate [22] [23]. This hydroxylation reaction follows the typical cytochrome P450 catalytic mechanism, utilizing molecular oxygen and reducing equivalents to insert an oxygen atom into the carbon-hydrogen bond [22] [29]. The hydroxylation step represents the first committed step in the C-20 oxidation pathway and establishes the foundation for subsequent oxidative transformations [22] [23].

Following hydroxylation, RosC catalyzes the oxidation of the newly formed hydroxyl group to generate the formyl group characteristic of rosaramicin [22] [23] [16]. This alcohol oxidation reaction represents a crucial step in the biosynthetic pathway, as the formyl group contributes significantly to the biological activity of the antibiotic [22] [23]. The conversion from hydroxyl to formyl involves the removal of two hydrogen atoms and represents a two-electron oxidation process [22] [23].

RosC demonstrates the capability to perform a third oxidation step, converting the formyl group to a carboxyl group to produce 20-carboxyrosamicin [22] [23]. This additional oxidation step has been confirmed through bioconversion studies using Escherichia coli expressing RosC, which successfully converted rosaramicin to 20-carboxyrosamicin [22] [23]. The formation of 20-carboxyrosamicin represents a potential catabolic or detoxification pathway, as this compound exhibits reduced biological activity compared to rosaramicin [22] [23].

The substrate specificity of RosC has been investigated through bioconversion studies with various rosaramicin intermediates [16] [17]. RosC recognizes and processes multiple substrates in the rosaramicin biosynthetic pathway, including 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E), which serves as the primary substrate for the C-20 oxidation reactions [16] [17]. The enzyme also processes other intermediates such as 20-deoxorosaranolide (RS-B) and can generate multiple products from individual substrates [16] [17].

The timing of RosC action within the overall biosynthetic pathway has been elucidated through gene disruption and complementation studies [16] [17] [11]. These investigations have revealed that RosC can function at multiple points in the pathway, contributing to the dual pathway model of rosaramicin biosynthesis [16] [17]. The flexibility in timing allows for alternative biosynthetic routes that converge on the final rosaramicin product [16] [17].

3.4.1.2. Enzymatic Mechanism

The enzymatic mechanism of RosC follows the classical cytochrome P450 catalytic cycle, which involves a series of electron transfer and oxygen activation steps [31] [29] [22]. As a member of the cytochrome P450 superfamily, RosC contains a heme prosthetic group that serves as the active site for substrate oxidation [31] [29]. The iron center of the heme group cycles between different oxidation states during the catalytic process [31] [29].

The catalytic cycle begins with substrate binding to the resting ferric enzyme, inducing a conformational change that displaces a water molecule from the distal coordination position of the heme iron [29] [31]. This substrate binding event converts the heme iron from a low-spin to a high-spin state, facilitating subsequent electron transfer processes [29] [31]. The conformational change upon substrate binding enhances the enzyme's affinity for its redox partners [29] [31].

Electron transfer from nicotinamide adenine dinucleotide phosphate through appropriate redox partners reduces the ferric heme iron to the ferrous state [31] [29]. In bacterial systems like Micromonospora rosaria, this electron transfer typically occurs through a ferredoxin reductase and ferredoxin system [31] [29]. The reduction of the heme iron enables molecular oxygen binding to form a ferrous-dioxygen complex [31] [29].

A second electron transfer step reduces the ferrous-dioxygen intermediate to generate a short-lived peroxo species [31] [29]. This peroxo intermediate undergoes rapid protonation to form the hydroperoxo species (Compound 0) [31] [29]. Subsequent protonation and water elimination generates the highly reactive ferryl-oxo intermediate known as Compound I, which represents the key oxidizing species in cytochrome P450 catalysis [31] [29].

The multistep nature of RosC catalysis requires multiple rounds of the cytochrome P450 cycle to achieve the complete three-step oxidation from methyl to carboxyl [22] [23]. Each oxidation step (hydroxylation, formylation, and carboxylation) involves a separate encounter with the activated oxygen species [22] [23]. The enzyme must maintain substrate binding and positioning throughout these multiple oxidation events [22] [23].

Substrate specificity and regioselectivity of RosC are determined by the structure of the active site and the positioning of substrates relative to the reactive iron-oxo species [22] [23]. The enzyme demonstrates remarkable selectivity for the C-20 position, avoiding oxidation of other potentially reactive sites on the rosaramicin molecule [22] [23]. This selectivity reflects the evolution of the active site architecture to accommodate rosaramicin substrates in a specific orientation [22] [23].

Cytochrome P450 Enzyme RosD

3.4.2.1. Function in Epoxidation at C-12/13

The cytochrome P450 enzyme RosD catalyzes the epoxidation reaction at the C-12/13 double bond in the rosaramicin biosynthetic pathway [16] [21] [17]. This epoxidation reaction represents a critical post-polyketide synthase modification that introduces the characteristic epoxide ring found in the final rosaramicin structure [16] [21]. The epoxide formation significantly contributes to the biological activity and structural complexity of the antibiotic [16] [21].

RosD recognizes substrates containing the C-12/13 double bond and catalyzes the stereospecific insertion of an oxygen atom across this unsaturated linkage [16] [17]. The enzyme demonstrates substrate specificity for intermediates in the rosaramicin pathway that retain the double bond at the C-12/13 position [16] [17]. Key substrates include 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E) and other intermediates that possess the requisite double bond [16] [17].

The epoxidation reaction catalyzed by RosD follows the general mechanism of cytochrome P450-mediated epoxide formation [16] [29]. The reactive iron-oxo intermediate generated during the cytochrome P450 catalytic cycle attacks the electron-rich double bond, resulting in the concerted formation of the three-membered epoxide ring [29] [16]. This reaction requires precise substrate positioning within the active site to achieve the observed stereoselectivity [29] [16].

Bioconversion studies using Escherichia coli expressing RosD have confirmed the epoxidase activity of this enzyme [16] [17]. When incubated with appropriate substrates, the recombinant enzyme successfully converts double bond-containing intermediates to their corresponding epoxide products [16] [17]. These studies have provided direct evidence for the specific role of RosD in epoxide formation [16] [17].

The timing of RosD action within the biosynthetic pathway varies depending on the specific route taken in the dual pathway model [16] [17]. In the main pathway, RosD acts early in the sequence, converting RS-E to RS-B through epoxidation [16] [17]. In the alternative pathway, RosD functions later, epoxidizing intermediates that have already undergone C-20 oxidation by RosC [16] [17]. This flexibility in timing demonstrates the versatility of the biosynthetic machinery [16] [17].

Gene disruption studies targeting rosD have provided additional evidence for the essential role of this enzyme [16] [17] [10]. Mutant strains lacking functional RosD accumulate intermediates that retain the C-12/13 double bond and fail to produce rosaramicin [16] [17]. Complementation of these mutants with functional rosD restores normal rosaramicin production, confirming the indispensable nature of this enzyme [16] [17].

3.4.2.2. Substrate Specificity

The substrate specificity of RosD has been characterized through detailed bioconversion studies and gene disruption experiments [16] [17] [21]. The enzyme demonstrates a preference for macrolactone substrates that contain the C-12/13 double bond in the appropriate stereochemical configuration [16] [17]. This specificity reflects the evolution of the active site to accommodate the specific three-dimensional structure of rosaramicin biosynthetic intermediates [16] [17].

RosD efficiently processes 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E), which serves as a primary substrate in the biosynthetic pathway [16] [17]. The enzyme converts RS-E to 20-deoxorosaranolide (RS-B) through the introduction of the epoxide ring [16] [17]. This conversion represents a key branch point in the dual pathway model, as RS-B can subsequently undergo C-20 oxidation by RosC [16] [17].

The enzyme also recognizes and processes intermediates that have undergone partial oxidation at the C-20 position [16] [17]. Substrates such as RS-C and RS-D, which contain hydroxyl or formyl groups at C-20, serve as competent substrates for RosD-catalyzed epoxidation [16] [17]. This broad substrate tolerance enables RosD to function in the alternative biosynthetic pathway where C-20 oxidation precedes epoxidation [16] [17].

Substrate binding studies suggest that RosD recognizes structural features beyond the immediate C-12/13 double bond [16] [17]. The enzyme likely interacts with multiple regions of the macrolactone substrate, ensuring proper positioning for stereoselective epoxidation [16] [17]. The desosamine sugar moiety and other structural elements may contribute to substrate recognition and binding affinity [16] [17].

The stereoselectivity of RosD epoxidation has been inferred from the structure of the final rosaramicin product and related compounds [16] [21]. The enzyme consistently produces the same stereochemical configuration of the epoxide ring across different substrates, indicating a well-defined active site geometry that controls the approach of the substrate to the reactive iron-oxo species [16] [21].

Kinetic parameters for RosD-catalyzed reactions vary depending on the specific substrate and the presence of other functional groups [16] [17]. Substrates that have undergone C-20 oxidation may exhibit different binding affinities and turnover rates compared to unmodified intermediates [16] [17]. These differences in kinetic behavior contribute to the regulation of flux through the alternative biosynthetic pathways [16] [17].

Glycosyltransferase Activity

The glycosyltransferase enzymes in the rosaramicin biosynthetic pathway catalyze the attachment of the desosamine sugar moiety to the macrolactone core [13] [14] [15]. These enzymes recognize both the sugar donor substrate and the macrolactone acceptor, facilitating the stereospecific formation of the glycosidic linkage [13] [14]. The glycosylation reaction occurs at the C-5 position of the macrolactone ring and is essential for the biological activity of rosaramicin [13] [14].

The desosamine biosynthetic pathway operates in parallel with macrolactone assembly to provide the necessary sugar donor [13] [14]. The pathway begins with glucose-1-phosphate and involves a series of enzymatic transformations including epimerization, dehydration, transamination, and methylation reactions [13] [14]. The final product, thymidine diphosphate-desosamine, serves as the activated sugar donor for the glycosyltransferase reaction [13] [14].

Sugar donor specificity of the rosaramicin glycosyltransferase has been investigated through metabolic engineering approaches [13] [14] [15]. Introduction of foreign sugar biosynthetic pathways into Micromonospora rosaria has enabled the production of novel glycosylated derivatives [13] [14]. The D-mycinose biosynthetic genes from Micromonospora griseorubida have been successfully introduced to produce mycinosyl rosaramicin derivatives [13] [14].

The engineered strain TPMA0001, containing the D-mycinose biosynthetic genes, produces multiple mycinosyl rosaramicin derivatives designated IZI, IZII, and IZIII [13] [15] [14]. These compounds represent novel structures in which D-mycinose replaces or supplements the native desosamine sugar [13] [15]. The successful production of these derivatives demonstrates the flexibility of the glycosyltransferase system [13] [15].

Regioselectivity of glycosylation appears to be controlled by the structure of the macrolactone acceptor and the specificity of the glycosyltransferase enzyme [13] [14]. The native enzyme specifically targets the C-5 hydroxyl group of the macrolactone for desosamine attachment [13] [14]. Engineering efforts have explored alternative glycosylation patterns, including attachment at the C-23 position to produce novel derivatives [15] [11].

The timing of glycosylation relative to other post-polyketide synthase modifications influences the final product profile [11] [15]. Studies suggest that glycosylation typically occurs early in the pathway, before C-20 oxidation and C-12/13 epoxidation [11] [15]. However, some evidence indicates that alternative timing sequences may be possible, contributing to the diversity of rosaramicin derivatives [11] [15].

Biosynthetic Intermediates

20-Deoxo-20-Dihydro-12,13-Deepoxyrosamicin

20-Deoxo-20-dihydro-12,13-deepoxyrosamicin, designated as RS-E, represents the first desosaminyl intermediate in the rosaramicin biosynthetic pathway and serves as a critical branch point for the dual pathway model [16] [17] [12]. This intermediate possesses the molecular formula C31H54NO7 and exhibits a molecular weight of 552.77 Daltons [32] [33]. The compound lacks both the C-20 formyl group and the C-12/13 epoxide ring that characterize the final rosaramicin product [16] [17].

The structural features of RS-E include the complete 16-membered macrolactone core with the desosamine sugar attached at the C-5 position [16] [17] [32]. The absence of oxidative modifications at C-20 and C-12/13 makes this intermediate the substrate for both RosC and RosD enzymes [16] [17]. The compound retains the C-12/13 double bond that serves as the target for RosD-catalyzed epoxidation [16] [17].

RS-E accumulates in significant quantities in mutant strains deficient in both RosC and RosD activities [16] [17]. Gene disruption studies have demonstrated that strains lacking functional copies of both cytochrome P450 enzymes produce predominantly RS-E, confirming its position as the substrate for post-polyketide synthase modifications [16] [17]. This accumulation pattern provides strong evidence for the role of RS-E as a key intermediate [16] [17].

Bioconversion studies using recombinant Escherichia coli strains expressing individual cytochrome P450 enzymes have confirmed that RS-E serves as a substrate for both RosC and RosD [16] [17]. When incubated with RosC-expressing bacteria, RS-E undergoes C-20 oxidation to produce RS-C and RS-D [16] [17]. Conversely, treatment with RosD-expressing bacteria converts RS-E to RS-B through epoxidation at C-12/13 [16] [17].

The dual substrate nature of RS-E enables the divergent pathways that lead to rosaramicin formation [16] [17]. The main pathway proceeds through RosD-catalyzed epoxidation of RS-E to generate RS-B, followed by RosC-mediated C-20 oxidation [16] [17]. The alternative pathway begins with RosC-catalyzed C-20 oxidation of RS-E to produce RS-C and RS-D, which subsequently undergo RosD-mediated epoxidation [16] [17].

Isolation and characterization of RS-E from mutant fermentation broths have been accomplished using standard chromatographic techniques [12] [16]. The compound exhibits characteristic spectroscopic properties that distinguish it from other pathway intermediates [12] [16]. Nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structure and assess the purity of isolated RS-E [12] [16].

20-Deoxorosaranolide

20-Deoxorosaranolide, designated as RS-B, represents a key intermediate in the main pathway of rosaramicin biosynthesis [12] [16] [17]. This compound possesses the molecular formula C23H38O6 and is generated through the RosD-catalyzed epoxidation of RS-E [12] [34]. The structure includes the complete macrolactone core with the characteristic C-12/13 epoxide ring but lacks the desosamine sugar moiety and the C-20 formyl group [12] [16].

The formation of RS-B occurs through the stereospecific epoxidation of the C-12/13 double bond in RS-E [16] [17]. This transformation is catalyzed exclusively by the cytochrome P450 enzyme RosD and represents a critical step in the main biosynthetic pathway [16] [17]. The epoxidation reaction introduces the three-membered ring that contributes significantly to the biological activity of the final antibiotic product [16] [17].

RS-B serves as the substrate for subsequent C-20 oxidation reactions catalyzed by RosC [16] [17]. Bioconversion studies have demonstrated that RS-B undergoes the characteristic three-step oxidation sequence (hydroxylation, formylation, and potential carboxylation) at the C-20 position [16] [17]. This oxidation sequence ultimately leads to the formation of rosaramicin through attachment of the desosamine sugar [16] [17].

The accumulation of RS-B has been observed in specific mutant strains that retain RosD activity but lack functional RosC [16] [17]. Gene disruption experiments targeting rosC while preserving rosD function result in the preferential accumulation of RS-B and related epoxidized intermediates [16] [17]. This accumulation pattern provides direct evidence for the sequence of enzymatic reactions in the main pathway [16] [17].

Isolation of RS-B from fermentation broths of mutant strains has been achieved using conventional extraction and purification methods [12] [16]. The compound was originally identified in the culture broth of mutant strain T6071, which was generated through N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis [12]. Characterization studies have employed nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure [12] [16].

The biological significance of RS-B extends beyond its role as a biosynthetic intermediate [12] [16]. The compound may possess inherent antimicrobial activity, although this activity is typically lower than that of the final rosaramicin product [12] [16]. The structural features of RS-B, particularly the epoxide ring, contribute to its potential interactions with biological targets [12] [16].

20-Deoxo-12,13-Desepoxy-12,13-Dehydrorosaranolide

20-Deoxo-12,13-desepoxy-12,13-dehydrorosaranolide represents an alternative intermediate identified in mutant fermentation studies [12] [35]. This compound lacks both the C-20 formyl group characteristic of rosaramicin and the C-12/13 epoxide ring, instead retaining the original double bond at the C-12/13 position [12] [35]. The structure indicates incomplete processing by the post-polyketide synthase modification enzymes [12] [35].

The formation of this intermediate suggests the existence of alternative processing pathways or incomplete enzymatic conversion under specific conditions [12] [35]. The compound was identified alongside 20-deoxorosaranolide in the fermentation broth of mutant strain T6071 [12]. The co-production of these related structures indicates the complex nature of the biosynthetic network and the potential for multiple product formation [12].

Structural analysis of 20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide reveals the presence of the intact C-12/13 double bond that would normally serve as the substrate for RosD-catalyzed epoxidation [12] [35]. The retention of this double bond suggests either insufficient RosD activity or alternative substrate channeling that bypasses the epoxidation reaction [12] [35].

The compound provides valuable insights into the flexibility of the rosaramicin biosynthetic machinery [12] [35]. The ability to produce intermediates with different oxidation patterns demonstrates the potential for generating structural diversity through manipulation of enzyme activities or culture conditions [12] [35]. This flexibility has implications for the development of novel rosaramicin derivatives [12] [35].

Characterization studies have focused on distinguishing this intermediate from related compounds through spectroscopic analysis [12] [35]. The unique combination of structural features (lack of C-20 formyl group and retention of C-12/13 double bond) provides diagnostic markers for identification [12] [35]. These studies contribute to the overall understanding of the biosynthetic pathway and intermediate structures [12] [35].

The biological activity of 20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide has not been extensively characterized [12] [35]. However, the absence of key functional groups (formyl and epoxide) that contribute to rosaramicin's antimicrobial activity suggests that this intermediate would exhibit reduced biological activity compared to the final product [12] [35].

Dual Pathway Model in Rosamicin Biosynthesis

The dual pathway model for rosaramicin biosynthesis represents a sophisticated enzymatic network that enables the convergent formation of the final antibiotic product through two distinct routes [16] [17] [20]. This model has been established through comprehensive gene disruption studies, bioconversion experiments, and intermediate analysis [16] [17]. The existence of dual pathways provides flexibility in the biosynthetic process and may contribute to the robustness of rosaramicin production under varying cellular conditions [16] [17].

The central feature of the dual pathway model is the branch point represented by 20-deoxo-20-dihydro-12,13-deepoxyrosamicin (RS-E), which serves as the common substrate for both cytochrome P450 enzymes RosC and RosD [16] [17]. From this key intermediate, the biosynthetic pathway diverges into two alternative routes that ultimately converge to produce the final rosaramicin product [16] [17]. This convergent evolution of biosynthetic pathways demonstrates the sophisticated regulatory mechanisms that govern secondary metabolite production [16] [17].

The main pathway proceeds through the initial action of RosD, which catalyzes the epoxidation of RS-E at the C-12/13 position to generate 20-deoxorosaranolide (RS-B) [16] [17]. This epoxidized intermediate subsequently undergoes C-20 oxidation by RosC through the characteristic three-step process (hydroxylation, formylation, and potential carboxylation) [16] [17]. The main pathway appears to be the predominant route under normal fermentation conditions, as evidenced by the accumulation patterns observed in wild-type strains [16] [17].

The alternative pathway begins with RosC-catalyzed oxidation of RS-E at the C-20 position to produce intermediates RS-C and RS-D [16] [17]. These oxidized intermediates retain the C-12/13 double bond and serve as substrates for subsequent RosD-mediated epoxidation [16] [17]. The epoxidation of these C-20 oxidized intermediates generates 20-dihydrorosamicin (RS-A), which represents the convergence point where both pathways unite [16] [17].

Evidence for the dual pathway model has been obtained through systematic gene disruption and complementation studies [16] [17] [11]. Mutant strains lacking functional RosC accumulate RS-B and related epoxidized intermediates, confirming the role of this enzyme in C-20 oxidation [16] [17]. Conversely, mutants deficient in RosD function accumulate RS-C and RS-D, demonstrating the requirement for this enzyme in epoxidation reactions [16] [17].

Bioconversion experiments using recombinant Escherichia coli strains expressing individual cytochrome P450 enzymes have provided direct evidence for the substrate specificity and product formation patterns predicted by the dual pathway model [16] [17]. These studies have confirmed that both RosC and RosD can process multiple intermediates, enabling the alternative routing of biosynthetic flux through different enzymatic sequences [16] [17].

The physiological significance of the dual pathway model may relate to the optimization of rosaramicin production under varying environmental conditions [16] [17]. The availability of alternative routes may provide metabolic flexibility when enzyme activities are differentially affected by factors such as substrate availability, cofactor levels, or cellular stress [16] [17]. This redundancy in biosynthetic capability enhances the overall robustness of antibiotic production [16] [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Funaishi K, Kawamura K, Satoh F, Hiramatsu M, Hagiwara M, Okanish M. New analogues of rosaramicin isolated from a Micromonospora strain. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties. J Antibiot (Tokyo). 1990 Aug;43(8):938-47. PubMed PMID: 2088343.

3: Baughn RE, Musher DM, Adams CB, Knox JM. Evaluation of rosaramicin phosphate in treatment of experimental syphilis in rabbits. Antimicrob Agents Chemother. 1981 Jan;19(1):117-21. PubMed PMID: 7018381; PubMed Central PMCID: PMC181368.

4: Robson HG, Shah PP, Lalonde RG, Hayes L, Senikas VM. Comparison of rosaramicin and erythromycin stearate for treatment of cervical infection with Chlamydia trachomatis. Sex Transm Dis. 1983 Jul-Sep;10(3):130-4. PubMed PMID: 6648747.

5: Darne JF, Ridgway GL, Oriel JD. Rosaramicin and tetracycline in the treatment of non-gonococcal urethritis. A comparison of clinical and microbiological results. Br J Vener Dis. 1982 Apr;58(2):117-20. PubMed PMID: 7039760; PubMed Central PMCID: PMC1046020.

6: Lin CC, Kim HK, Marco A, Radwanski E, Symchowicz S. Pharmacokinetics and metabolism of [14C]rosaramicin in dogs. Antimicrob Agents Chemother. 1986 May;29(5):753-6. PubMed PMID: 3729339; PubMed Central PMCID: PMC284148.

7: Lin CC, Chung M, Gural R, Schuessler D, Kim HK, Radwanski E, Marco A, DiGiore C, Symchowicz S. Pharmacokinetics and metabolism of rosaramicin in humans. Antimicrob Agents Chemother. 1984 Oct;26(4):522-6. PubMed PMID: 6517543; PubMed Central PMCID: PMC179957.

8: Nolan CM, Monson TP, Ulmer WC Jr. Rosaramicin versus penicillin G in experimental Pneumococcal meningitis. Antimicrob Agents Chemother. 1979 Dec;16(6):776-80. PubMed PMID: 43705; PubMed Central PMCID: PMC352952.

9: Lin C, Kim H, Schuessler D, Oden E, Symchowicz S. High-pressure liquid chromatographic method for determination of rosaramicin in humans. Antimicrob Agents Chemother. 1980 Nov;18(5):780-3. PubMed PMID: 7447432; PubMed Central PMCID: PMC284091.

10: Smith JA, Isaac-Renton JL, Jellett JF, Chow AW, Ngui-Yen J. Inhibitory and lethal activities of rosaramicin, erythromycin, and clindamycin against Campylobacter fetus subsp jejuni and intestinalis. Am J Vet Res. 1983 Aug;44(8):1605-6. PubMed PMID: 6625312.

11: Batteiger BE, Zwickl BE, French ML, Jones RB. Women at risk for gonorrhea: comparison of rosaramicin and ampicillin plus probenecid in the eradication of Neisseria gonorrhoeae, Chlamydia trachomatis and genital mycoplasmas. Sex Transm Dis. 1985 Jan-Mar;12(1):1-4. PubMed PMID: 3890223.

12: Nakajima S, Kojiri K, Morishima H, Okanishi M. New analogs of rosaramicin isolated from a Micromonospora strain. II. Structure determination. J Antibiot (Tokyo). 1990 Aug;43(8):1006-9. PubMed PMID: 2211347.

13: Puar MS, Schumacher D, Mollitor T, Rosenkrantz B, Jaret RS, McPhail AT. Solid state thermal degradation products of rosaramicin. J Antibiot (Tokyo). 1992 Sep;45(9):1540-3. PubMed PMID: 1429241.

14: Lin C, Puar MS, Schuessler D, Prananik BN, Symchowicz S. Isolation and identification of a metabolite of rosaramicin in human urine. Drug Metab Dispos. 1984 Jan-Feb;12(1):51-6. PubMed PMID: 6141912.

15: Smith TF. In vitro susceptibility of Ureaplasma urealyticum to rosaramicin. Antimicrob Agents Chemother. 1979 Jul;16(1):106-8. PubMed PMID: 475368; PubMed Central PMCID: PMC352799.

16: Juvakoski T, Allgulander C, Lassus A. Rosaramicin and tetracycline treatment in Chlamydia trachomatis-positive and -negative nongonococcal urethritis. Sex Transm Dis. 1981 Jan-Mar;8(1):12-5. PubMed PMID: 7221804.

17: Stoehr GP, Juhl RP, Veals J, Symchowicz S, Gural R, Lin C, McDonald RH. The excretion of rosaramicin in breast milk. J Clin Pharmacol. 1985 Mar;25(2):89-94. PubMed PMID: 3988965.

18: Landesman SH, Cummings M, Gruarin A, Bernheimer H. Susceptibility of multiply antibiotic-resistant pneumococci to the new beta-lactam drugs and rosaramicin. Antimicrob Agents Chemother. 1981 Apr;19(4):675-7. PubMed PMID: 7247389; PubMed Central PMCID: PMC181500.

19: Bowie WR. In vitro activity of rosaramicin against Chlamydia trachomatis. Antimicrob Agents Chemother. 1980 Dec;18(6):978-9. PubMed PMID: 7235684; PubMed Central PMCID: PMC353001.

20: Ahonkhai VI, Cherubin CE, Sierra MF, Bokkenheuser VD, Shulman MA, Mosenthal AC. In vitro susceptibility of Campylobacter fetus subsp. jejuni to N-formimidoyl thienamycin, rosaramicin, cefoperazone, and other antimicrobial agents. Antimicrob Agents Chemother. 1981 Dec;20(6):850-1. PubMed PMID: 6459767; PubMed Central PMCID: PMC181813.